molecular formula C19H24N2O3S B3614812 N~2~-(2-ethylphenyl)-N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-(2-ethylphenyl)-N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B3614812
M. Wt: 360.5 g/mol
InChI Key: PEPNKMYHTCKLFU-UHFFFAOYSA-N
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Description

This compound is an amide, which is a type of organic compound that includes a carbonyl group (C=O) attached to a nitrogen atom. The “N~2~-(2-ethylphenyl)-N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)” part of the name suggests that it has two phenyl rings (benzene rings), one with an ethyl group (a two-carbon chain) attached, and the other with a methyl group (a one-carbon chain) attached. The “methylsulfonyl” group is a sulfur-containing group often found in various drugs and other active molecules .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine with a carboxylic acid or its derivative to form the amide bond. The phenyl rings could be introduced using electrophilic aromatic substitution reactions .


Molecular Structure Analysis

The molecular structure would be characterized by the presence of the amide group, which can participate in hydrogen bonding and other intermolecular interactions. The phenyl rings could contribute to the compound’s lipophilicity and could influence how it interacts with biological molecules .


Chemical Reactions Analysis

Amides can undergo various reactions, including hydrolysis (reaction with water to form a carboxylic acid and an amine), reduction (to form amines), and reactions with other nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the amide group and the phenyl rings could affect its solubility, melting point, boiling point, and other properties .

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties and effects. As with any chemical, it’s important to handle it with appropriate safety precautions .

properties

IUPAC Name

2-(2-ethyl-N-methylsulfonylanilino)-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-4-17-7-5-6-8-18(17)21(25(3,23)24)14-19(22)20-13-16-11-9-15(2)10-12-16/h5-12H,4,13-14H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEPNKMYHTCKLFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N(CC(=O)NCC2=CC=C(C=C2)C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-(2-ethylphenyl)-N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide
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